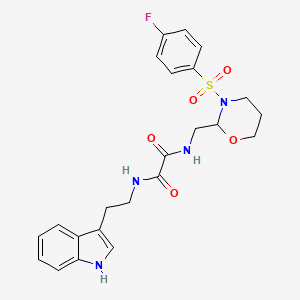

N1-(2-(1H-indol-3-yl)ethyl)-N2-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Indole derivatives are bioactive aromatic compounds that have shown clinical and biological applications . They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . Oxalamide is a functional group containing a carbonyl group flanked by two amide groups.

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. Indole is a heterocyclic compound, meaning it contains atoms of at least two different elements in its ring structure .Wissenschaftliche Forschungsanwendungen

Compound Synthesis

The synthesis of N1-(2-(1H-indol-3-yl)ethyl)-N2-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide involves the reaction of tryptamine with various agents. Manolov et al. (2020) described the preparation of a similar compound, N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide, by reacting tryptamine with flurbiprofen. This process included the use of N,N’-Dicyclohexylcarbodiimide as a coupling agent, emphasizing the compound's potential as part of treatments, such as SARS-CoV-2 treatment trials, due to its similarity with Brequinar (Manolov, Ivanov, & Bojilov, 2020).

Chemical Properties and Interactions

The unique molecular structures of compounds in this category, such as flubendiamide, showcase novel substituents and exhibit strong insecticidal activity against lepidopterous pests. The compound's structure, characterized by a heptafluoroisopropyl group and a sulfonylalkyl group, contributes to its distinct mode of action and safety for non-target organisms (Tohnishi et al., 2005). Similarly, Satheeshkumar et al. (2020) synthesized a novel dispiro compound and analyzed its molecular electrostatic potential, non-covalent interactions, and Hirshfeld Surface analysis, highlighting the chemical reactivity sites responsible for the compound's properties (Satheeshkumar et al., 2020).

Applications in Healthcare

Antiviral and Antimicrobial Applications

Ivashchenko et al. (2014) investigated the antiviral activity of substituted ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylates against viruses like influenza A and hepatitis C. Although most synthesized compounds showed minimal activity, a few exhibited notable effects against specific cell lines, suggesting potential for further exploration in antiviral therapy (Ivashchenko et al., 2014). Furthermore, compounds synthesized from indapamide showed proapoptotic activity on melanoma cell lines, indicating potential applications in cancer treatment (Yılmaz et al., 2015).

Eigenschaften

IUPAC Name |

N'-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-[2-(1H-indol-3-yl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25FN4O5S/c24-17-6-8-18(9-7-17)34(31,32)28-12-3-13-33-21(28)15-27-23(30)22(29)25-11-10-16-14-26-20-5-2-1-4-19(16)20/h1-2,4-9,14,21,26H,3,10-13,15H2,(H,25,29)(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHFWKZDEPDSECD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(OC1)CNC(=O)C(=O)NCCC2=CNC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25FN4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-(1H-indol-3-yl)ethyl)-N2-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(2-Ethenylsulfonylethyl)-1-methyl-2,6-dioxa-9-azaspiro[4.5]decane](/img/structure/B2636587.png)

![2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2636598.png)

![2,3-dimethyl-4H-furo[3,2-b]pyrrole-5-carbohydrazide](/img/structure/B2636599.png)

![5-Phenyl-4,5-dihydrothieno[2,3-d]pyridazine](/img/structure/B2636602.png)

![2-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide hydrochloride](/img/structure/B2636604.png)

![(E)-N-[1-(1H-1,2,3-Benzotriazol-1-yl)propan-2-ylidene]hydroxylamine](/img/structure/B2636607.png)